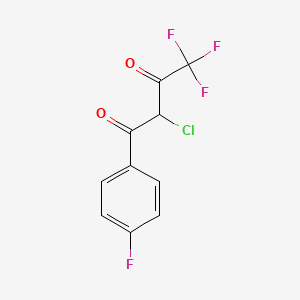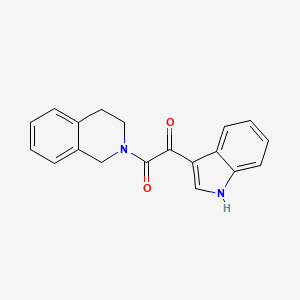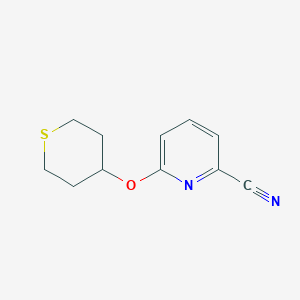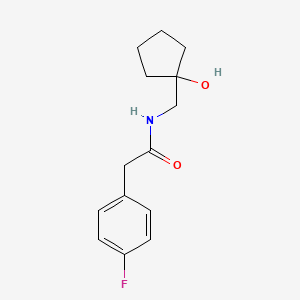
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione, also known as EF24, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. EF24 belongs to the class of curcumin analogs, which are synthetic compounds derived from the natural polyphenol curcumin found in turmeric.
Mécanisme D'action
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the inhibition of the transcription of genes involved in inflammation and cancer progression, such as COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to have antioxidant, anti-inflammatory, and antiproliferative effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione in lab experiments is its high potency and specificity for cancer cells. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer therapy. Future research could focus on optimizing the synthesis and formulation of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies could investigate the potential use of 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione in combination with other anticancer agents to enhance its therapeutic effects.
Méthodes De Synthèse
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-fluoro-phenyl-malonate. This intermediate is then reacted with chlorotrifluoroacetone in the presence of sodium hydride to form 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione.
Applications De Recherche Scientifique
2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-Chloro-4,4,4-trifluoro-1-(4-fluoro-phenyl)-butane-1,3-dione exerts its anticancer effects through multiple pathways, including the inhibition of NF-κB signaling, which is a key regulator of inflammation and cancer progression.
Propriétés
IUPAC Name |
2-chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF4O2/c11-7(9(17)10(13,14)15)8(16)5-1-3-6(12)4-2-5/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDPIVSWGNNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2584137.png)
![tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate](/img/structure/B2584138.png)
![Indolizin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2584140.png)





![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2584147.png)
![2-[(2-fluorobenzyl)thio]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2584149.png)



